cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that features a pyridine ring substituted with a benzyloxy group and a fused octahydropyrrolo[3,4-c]pyrrole ring system
Preparation Methods
The synthesis of cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles
Chemical Reactions Analysis
cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho or para to the benzyloxy group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves palladium catalysts and boron reagents.
Scientific Research Applications
cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a ligand for nicotinic acetylcholine receptors, which are targets for various neurological disorders.
Biological Studies: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound displaces [3H]cytisine from these receptors, indicating its potential as a modulator of cholinergic signaling pathways . This interaction can influence various neurological processes and has implications for the treatment of disorders like Alzheimer’s disease and schizophrenia.
Comparison with Similar Compounds
Similar compounds to cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole include other pyridine derivatives and fused ring systems. For example:
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Octahydropyrrolo[3,4-c]pyrroles:
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyridine and octahydropyrrolo[3,4-c]pyrrole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3aS,6aR)-5-(5-phenylmethoxypyridin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C18H21N3O/c1-2-4-14(5-3-1)13-22-18-6-17(9-20-10-18)21-11-15-7-19-8-16(15)12-21/h1-6,9-10,15-16,19H,7-8,11-13H2/t15-,16+ |
InChI Key |
GYDLRVPDXNYOOH-IYBDPMFKSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=CC(=CN=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC(=CN=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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